

Assessing Downstream Signaling of HPK1 Degradation: Application Notes and Protocols

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Compound of Interest

Compound Name: PROTAC HPK1 Degrader-2

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For Researchers, Scientists, and Drug Development Professionals Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby playing a crucial role in maintaining immune homeostasis.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[2][5] This phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][6] The degradation of SLP-76 dismantles the TCR signaling complex, attenuating downstream signaling cascades, including the phosphorylation of Extracellular signal-regulated kinase (ERK), and ultimately dampening T-cell activation and cytokine production.[1][5]

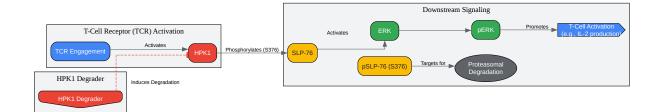
Given its role as an immune checkpoint, HPK1 has emerged as a promising therapeutic target in immuno-oncology.[4][7] Degradation or inhibition of HPK1 is expected to block the phosphorylation of SLP-76 at S376, thereby stabilizing the SLP-76 protein and potentiating T-cell-mediated anti-tumor immunity.[2][3] These application notes provide a comprehensive guide to assessing the downstream signaling events following HPK1 degradation, with a specific focus on the phosphorylation of SLP-76 and ERK.



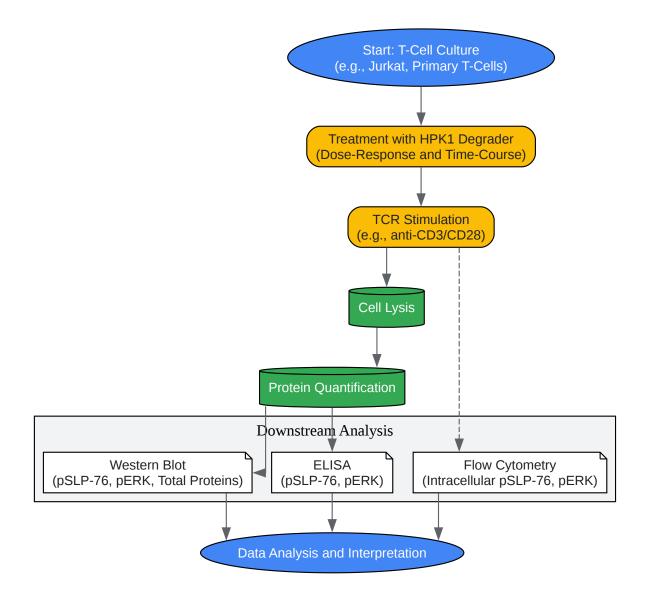
HPK1 Signaling Pathway

The degradation of HPK1 leads to the stabilization of the SLP-76 signaling scaffold, promoting downstream signaling and T-cell activation.

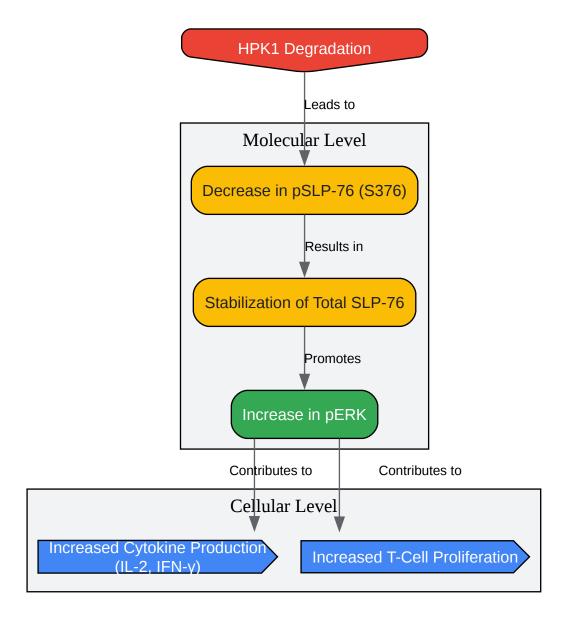












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- To cite this document: BenchChem. [Assessing Downstream Signaling of HPK1
 Degradation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b12365703#assessing-downstream-signaling-of-hpk1-degradation-pslp-76-perk]

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